molecular formula C33H37N5O5S B10798791 2-(dimethylamino)-N-[2-[3-[[5-[3-(dimethylcarbamoyl)phenyl]-2-methoxyphenyl]sulfonylamino]anilino]ethyl]benzamide

2-(dimethylamino)-N-[2-[3-[[5-[3-(dimethylcarbamoyl)phenyl]-2-methoxyphenyl]sulfonylamino]anilino]ethyl]benzamide

Cat. No.: B10798791
M. Wt: 615.7 g/mol
InChI Key: BXJSAMKIFDDLGI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of YNT-185 involves multiple steps, starting with the preparation of intermediate compounds. The detailed synthetic route is proprietary, but it generally involves the following steps:

Industrial Production Methods

Industrial production of YNT-185 would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. The process would also need to be scaled up to produce the compound in large quantities while maintaining high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

YNT-185 primarily undergoes the following types of reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction can yield different reduced forms of the compound .

Scientific Research Applications

YNT-185 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

YNT-185 is unique in its high selectivity for the orexin type-2 receptor and its ability to ameliorate narcolepsy-cataplexy symptoms in mouse models. Unlike other compounds that act as antagonists, YNT-185 functions as an agonist, making it a valuable tool for studying the orexin receptor system and developing new therapeutic agents .

Properties

Molecular Formula

C33H37N5O5S

Molecular Weight

615.7 g/mol

IUPAC Name

2-(dimethylamino)-N-[2-[3-[[5-[3-(dimethylcarbamoyl)phenyl]-2-methoxyphenyl]sulfonylamino]anilino]ethyl]benzamide

InChI

InChI=1S/C33H37N5O5S/c1-37(2)29-15-7-6-14-28(29)32(39)35-19-18-34-26-12-9-13-27(22-26)36-44(41,42)31-21-24(16-17-30(31)43-5)23-10-8-11-25(20-23)33(40)38(3)4/h6-17,20-22,34,36H,18-19H2,1-5H3,(H,35,39)

InChI Key

BXJSAMKIFDDLGI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC=C1C(=O)NCCNC2=CC(=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)C4=CC(=CC=C4)C(=O)N(C)C)OC

Origin of Product

United States

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